2,3-Bis(2,6-diisopropylphenylimino)butane
Overview
Description
“2,3-Bis(2,6-diisopropylphenylimino)butane” is a chemical compound with the molecular formula C28H40N2 . It is used as a reactant for the synthesis of various complexes such as Lanthanide (II)-alkali sandwich complexes, Imido-amido Hf complexes, Alkali metal compounds, and Tetracoordinated molybdenum (II) complexes .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular weight of 404.642g/mol . The IUPAC name for this compound is 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine .Chemical Reactions Analysis
This compound is a reactant for the synthesis of various complexes . It is used in the complexation of dimethylmagnesium with α-diimines and the transfer of tin and germanium atoms from N-heterocyclic stannylenes and germylenes to diazadienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 404.6 g/mol . The compound has a complex structure, and its IUPAC name is 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine .Scientific Research Applications
Polymerization of Acrylates : It is involved in the polymerization of acrylates, specifically in the formation of branched polyethylenes. This process involves the "reverse" chain walking mechanism and β-hydrogen elimination/readdition pathway (Nagel & Sen, 2006).
Ethylene Polymerization : The compound, in combination with the MAO/ZnEt2 system, shows selectivity in ethylene polymerization, leading to the production of polyethylenes with varying degrees of branching. This selectivity is influenced by the addition of ZnEt2, affecting the catalyst active sites (Xiao Anguo et al., 2019).
Asymmetric Hydroformylation : Used as a ligand in rhodium-catalyzed asymmetric hydroformylation, showing effectiveness in creating stereoselectivity in the final products. Different phosphorus ligands bearing saturated ring skeletons have been tested for their efficacy in this process (Hayashi et al., 1979).
Thermal and Crystallization Behavior of Polyethylenes : Investigated for its role in influencing the thermal and crystallization behavior of bimodal polyethylenes synthesized with binary late-transition-metal catalyst combinations. The study revealed insights into the correlation between catalyst activity and the molecular characteristics of polyethylenes (Long et al., 2010).
Self-assembly of Pseudorotaxanes : It is utilized in the self-assembly of pseudorotaxanes with pillar[5]arene, showing control over the dethreading/rethreading process through the addition of acid and base. This research contributes to the understanding of the factors influencing the association constant in such systems (Li et al., 2010).
Safety and Hazards
The safety data sheet for “2,3-Bis(2,6-diisopropylphenylimino)butane” indicates that it may cause long-lasting harmful effects to aquatic life . It is classified as an Aquatic Chronic 4 hazard . The safety data sheet advises avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Mechanism of Action
- The compound participates in various organic transformations . For example, it can catalyze the transfer of tin or germanium atoms from stannylenes and germylenes to diazadienes .
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74663-77-7 | |
Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Bis(2,6-diisopropylphenylimino)butane interact with palladium to influence polymerization?
A1: this compound acts as a supporting ligand for palladium, forming complexes that can bind to alkyl chains. [] This interaction is crucial for controlling the reactivity of the palladium center and its ability to mediate polymerization reactions. For instance, the complex [this compound]Pd(CH2CH2CH2CO2Me)(X) (X = Cl, Br), undergoes a process known as "reverse" chain walking. [] This involves a sequence of β-hydrogen elimination and readdition steps, ultimately leading to the formation of [this compound]Pd(CH(CO2Me)CH2CH3)(X). [] Interestingly, both of these alkyl complexes exhibit reversible Pd−alkyl bond homolysis, generating radicals capable of initiating acrylate polymerization. []
Q2: What is the impact of this compound on the catalytic activity of nickel in ethylene polymerization?
A2: While the provided abstract doesn't delve into specific results, it highlights that this compound, in conjunction with a nickel catalyst, MAO, and ZnEt2, plays a crucial role in influencing the microstructure of polyethylene produced during ethylene polymerization. [] This suggests that the ligand might impact the selectivity of the nickel catalyst towards specific modes of ethylene insertion during polymerization, ultimately affecting the branching and other structural properties of the resulting polyethylene.
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